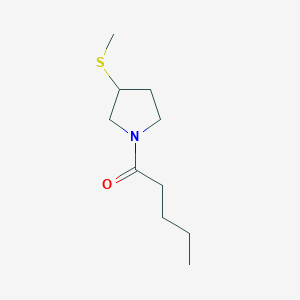
5-Methyl-3-(2-phenylhydrazino)-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Methyl-3-(2-phenylhydrazino)-2-cyclohexen-1-one” is a chemical compound that can be purchased for pharmaceutical testing . It’s a high-quality reference standard for accurate results .
Molecular Structure Analysis
The molecular structure of “5-Methyl-3-(2-phenylhydrazino)-2-cyclohexen-1-one” can be identified by X-ray diffraction . It’s characterized by 1H NMR, MS, and IR spectra data .Chemical Reactions Analysis
While specific chemical reactions involving “5-Methyl-3-(2-phenylhydrazino)-2-cyclohexen-1-one” are not available, related compounds have been studied. For example, catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Methyl-3-(2-phenylhydrazino)-2-cyclohexen-1-one”, such as its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties, can be found on various chemical databases .Applications De Recherche Scientifique
Indole Derivatives in Alkaloids
Indoles are essential heterocyclic systems found in natural products and drugs. They serve as crucial building blocks in cell biology and exhibit various biological properties. Researchers have explored novel synthetic methods to construct indoles, especially within selected alkaloids . The Fischer indole synthesis and other strategies have led to the creation of indole-containing alkaloids, contributing to drug development and understanding biological processes.
Synthetic Building Blocks: 5-Amino-pyrazoles
5-Methyl-3-(2-phenylhydrazino)-2-cyclohexen-1-one can serve as a versatile synthetic building block. In particular, it plays a role in the synthesis of organic molecules. One fascinating application lies in the realm of 5-amino-pyrazoles, which are remarkable reagents for creating diverse functionalities in organic compounds . Researchers have harnessed the compound’s unique structure to build complex molecules with specific properties.
Potent PDE-III Inhibitors
The compound’s dihydropyridazinone ring, with a methyl group at the C-5 position, enhances its potency as a phosphodiesterase-III (PDE-III) inhibitor. PDE-III inhibitors have implications in cardiovascular medicine and other therapeutic areas. Specifically, 5-methyl-3-(2-phenylhydrazino)-2-cyclohexen-1-one derivatives exhibit promising inhibitory activity, making them valuable targets for drug development .
Materials Science and Organic Electronics
In materials science, this compound finds applications in organic electronics. Its conjugated system and electronic properties make it interesting for designing organic semiconductors, light-emitting materials, and sensors. Researchers investigate its role in enhancing device performance and stability.
Propriétés
IUPAC Name |
5-methyl-3-(2-phenylhydrazinyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-10-7-12(9-13(16)8-10)15-14-11-5-3-2-4-6-11/h2-6,9-10,14-15H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVSPVACZBEYCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C1)NNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2561763.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2561764.png)

![1-Benzyl-3,3-difluoro-4-[4-(trifluoromethyl)phenyl]azetidin-2-one](/img/structure/B2561766.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2561772.png)


![3-methoxy-N-[2-(4-methylpiperidin-1-yl)sulfonylethyl]benzamide](/img/structure/B2561778.png)
![3-iodo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2561779.png)



![2-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2561783.png)